molecular formula C7H7FO4 B1260761 5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

Cat. No.: B1260761
M. Wt: 174.13 g/mol
InChI Key: SFLUOXSDNSKORB-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is a 3-hydroxy carboxylic acid, a cyclohexadienediol and a cyclohexadienecarboxylic acid.

Scientific Research Applications

Photochemical Properties and Reactions

  • Photoisomerization and Photocyclization : The compound 3,5-cyclohexadiene-1,2-diimine, structurally related to 5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, exhibits photoisomerization and photocyclization in low-temperature argon matrices. UV irradiation leads to isomerization and formation of 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene through photocyclization, demonstrating its potential in photochemical applications (Ujike et al., 2005).

Synthesis of Biological Compounds

  • Preparation of myo-Inositol Phosphates : Pseudomonas putida oxidation of benzene yields cis-3,5-cyclohexadiene-1,2-diol, a precursor closely related to this compound, used in synthesizing D- and L-myo-inositol 1,4,5-trisphosphates, highlighting its role in synthesizing complex biological molecules (Ley et al., 1990).

Organic Synthesis and Methodologies

  • Chiral Synthons in Organic Synthesis : Cyclohexadiene-cis-diols, similar to this compound, are valuable chiral synthons in the synthesis of natural products and molecules of biological interest. Their use demonstrates the compound's relevance in developing concise methodologies for organic molecules (Hudlický & Thorpe, 1997).

Catalytic and Synthetic Reactions

  • Catalytic Addition Reactions : The compound undergoes reactions with maleimides, ketenes, and carbenes, indicating its utility in various catalytic and synthetic chemical reactions. These reactions are crucial for the synthesis of complex organic compounds (Downing et al., 1990).

Microbial Biotransformation

  • Microbial Oxidation to cis-Diols : The conversion of substituted benzoates into 1,2-cis-dihydroxycyclohexa-3,5-diene carboxylic acids (cis-diols) through microbial oxidation indicates the compound's potential in biotransformation and biosynthesis processes (Wubbolts & Timmis, 1990).

Properties

Molecular Formula

C7H7FO4

Molecular Weight

174.13 g/mol

IUPAC Name

(1S,6R)-3-fluoro-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H7FO4/c8-4-1-2-5(9)7(12,3-4)6(10)11/h1-3,5,9,12H,(H,10,11)/t5-,7+/m1/s1

InChI Key

SFLUOXSDNSKORB-VDTYLAMSSA-N

Isomeric SMILES

C1=CC(=C[C@]([C@@H]1O)(C(=O)O)O)F

Canonical SMILES

C1=CC(=CC(C1O)(C(=O)O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
Reactant of Route 2
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
Reactant of Route 3
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
Reactant of Route 4
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
Reactant of Route 5
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
Reactant of Route 6
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate

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